![molecular formula C12H7ClN2O B14506791 8-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-93-7](/img/structure/B14506791.png)
8-Chlorooxepino[2,3-B]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound, which includes a chloro substituent and an oxepine ring fused to the quinoxaline core, makes it an interesting subject for scientific research and industrial applications.
准备方法
The synthesis of 8-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the condensation of ortho-diamines with 1,2-dicarbonyl compounds . For example, the reaction of 2-chloroaniline with glyoxal can yield the desired quinoxaline derivative. Industrial production methods may involve the use of catalysts such as copper or cerium oxide nanoparticles to enhance the reaction efficiency and yield .
化学反应分析
8-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like vanadium (V) oxide to form quinoxalinones.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic reagents.
Common reagents and conditions for these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
8-Chlorooxepino[2,3-B]quinoxaline has a wide range of scientific research applications:
作用机制
The mechanism of action of 8-Chlorooxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation and survival . The compound can form hydrogen bonds and other interactions with amino acid residues in the kinase active site, stabilizing the inhibitor-kinase complex and preventing substrate binding .
相似化合物的比较
8-Chlorooxepino[2,3-B]quinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound with a simpler structure and diverse applications in pharmaceuticals and materials science.
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity and potential use in cancer therapy.
Imidazo[1,5-a]quinoxaline: Exhibits unique electronic properties and applications in optoelectronic devices.
The uniqueness of this compound lies in its chloro substituent and oxepine ring, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
属性
CAS 编号 |
62911-93-7 |
|---|---|
分子式 |
C12H7ClN2O |
分子量 |
230.65 g/mol |
IUPAC 名称 |
8-chlorooxepino[2,3-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-4-5-9-11(7-8)14-10-3-1-2-6-16-12(10)15-9/h1-7H |
InChI 键 |
AKIFSIGPEHTGKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC3=C(C=CC(=C3)Cl)N=C2OC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


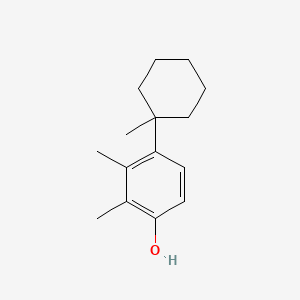

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
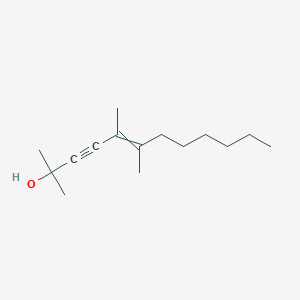
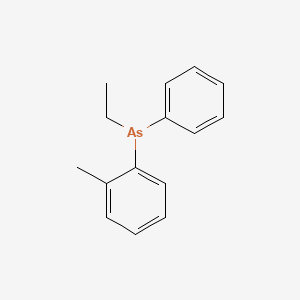
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
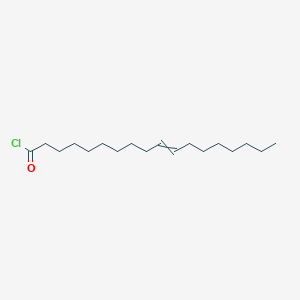

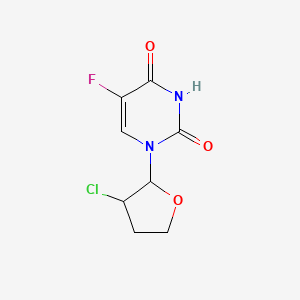
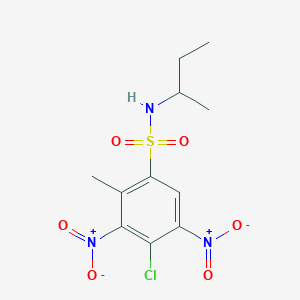
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
